5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine
Overview
Description
5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine is a useful research compound. Its molecular formula is C13H14ClN5 and its molecular weight is 275.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Catalytic Applications
Green Synthesis Methods
The synthesis of imidazole derivatives, including those related to "5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine," has been optimized through green chemistry approaches. For instance, a Brønsted acidic ionic liquid has been employed as an efficient, green, and reusable catalyst for synthesizing tetrasubstituted imidazoles under solvent-free conditions, demonstrating the chemical's role in promoting sustainable chemical practices (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).
Catalytic Efficiency in Synthesis
Innovative synthesis methods have been developed using imidazole-based catalysts for the formation of complex heterocycles. For example, a dual-catalyst system involving ionic liquid imidazolium salts has been used for the efficient one-pot synthesis of tetrasubstituted imidazoles, indicating the compound's utility in facilitating multifaceted chemical reactions (Zolfigol et al., 2013).
Antimicrobial and Anticancer Properties
Antimicrobial Activity
Research into the synthesis of benzimidazole derivatives, including structures related to "this compound," has shown that these compounds possess significant antimicrobial properties. Some synthesized compounds have demonstrated comparable antibacterial activity to standard drugs like Streptomycin and antifungal activity against Fluconazole, showcasing the potential for developing new antimicrobial agents (Reddy & Reddy, 2010).
Anticancer Applications
The synthesis of benzimidazoles bearing an oxadiazole nucleus has been explored for anticancer applications. These compounds have been evaluated for in vitro anticancer activity, with one compound showing significant growth inhibition activity, suggesting the promise of related structures in anticancer drug development (Rashid, Husain, & Mishra, 2012).
Mechanism of Action
Target of Action
The primary targets of 5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities . They are key components to functional molecules used in a variety of everyday applications .
Mode of Action
The specific mode of action for This compound Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by This compound Imidazole derivatives are known to affect a variety of biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
The specific molecular and cellular effects of This compound Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The properties of imidazole derivatives, such as their solubility in water and other polar solvents, can be influenced by environmental factors .
Properties
IUPAC Name |
5-chloro-1-(3-imidazol-1-ylpropyl)benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5/c14-10-2-3-12-11(8-10)17-13(15)19(12)6-1-5-18-7-4-16-9-18/h2-4,7-9H,1,5-6H2,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMYQTYKDWLZJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(N2CCCN3C=CN=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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